molecular formula C20H24ClN3O6 B554313 4-Nitrophenyl N2-((phenylmethoxy)carbonyl)lysinate monohydrochloride CAS No. 2179-15-9

4-Nitrophenyl N2-((phenylmethoxy)carbonyl)lysinate monohydrochloride

Cat. No.: B554313
CAS No.: 2179-15-9
M. Wt: 437.9 g/mol
InChI Key: JFZLPXVXTZKFDV-FERBBOLQSA-N
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Description

4-Nitrophenyl N2-((phenylmethoxy)carbonyl)lysinate monohydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C20H24ClN3O6 and its molecular weight is 437.9 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Z-LYS-ONP HCL, also known as Z-L-Lys-ONp hydrochloride, 4-Nitrophenyl N2-((phenylmethoxy)carbonyl)lysinate monohydrochloride, Z-Lys-ONp (hydrochloride), or Z-Lys-ONp hydrochloride, primarily targets serine proteases and thiol proteases . These proteases play a crucial role in various biological processes, including digestion, immune response, and cell signaling .

Mode of Action

Z-LYS-ONP HCL acts as a chromogenic substrate for these proteases . When the compound interacts with its targets, it undergoes a color change that can be measured spectrophotometrically . This color change is indicative of the protease activity and can be used to quantify the amount of active protease present .

Biochemical Pathways

The compound’s interaction with its targets affects the proteolytic pathways in which these proteases are involved . For instance, it can influence the degradation and presentation of antigens by inhibiting lysosomal cysteine proteinases .

Pharmacokinetics

Factors such as solubility, stability, and molecular weight (437.87 g/mol ) can influence how the compound is absorbed and distributed within the body, how it is metabolized, and how it is ultimately excreted.

Result of Action

The primary result of Z-LYS-ONP HCL’s action is the inhibition of protease activity . By acting as a chromogenic substrate, it allows for the quantification of active protease, providing valuable information about the proteolytic activity within a given system . This can be particularly useful in research settings, where understanding protease activity can shed light on various biological processes and disease states .

Action Environment

The action, efficacy, and stability of Z-LYS-ONP HCL can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at -20°C . Additionally, the compound’s efficacy can be influenced by the pH of the environment, as certain proteases have optimal activity at specific pH levels . Understanding these environmental influences is crucial for effectively utilizing and interpreting results from Z-LYS-ONP HCL.

Properties

IUPAC Name

(4-nitrophenyl) (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O6.ClH/c21-13-5-4-8-18(22-20(25)28-14-15-6-2-1-3-7-15)19(24)29-17-11-9-16(10-12-17)23(26)27;/h1-3,6-7,9-12,18H,4-5,8,13-14,21H2,(H,22,25);1H/t18-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZLPXVXTZKFDV-FERBBOLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCCN)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCN)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

4272-71-3 (Parent)
Record name 4-Nitrophenyl N2-((phenylmethoxy)carbonyl)lysinate monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002179159
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00176198
Record name 4-Nitrophenyl N2-((phenylmethoxy)carbonyl)lysinate monohydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2179-15-9
Record name L-Lysine, N2-[(phenylmethoxy)carbonyl]-, 4-nitrophenyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2179-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitrophenyl N2-((phenylmethoxy)carbonyl)lysinate monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002179159
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrophenyl N2-((phenylmethoxy)carbonyl)lysinate monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00176198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitrophenyl N2-[(phenylmethoxy)carbonyl]lysinate monohydrochloride
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Customer
Q & A

Q1: How is Z-L-Lys-ONp hydrochloride used to measure bromelain activity?

A1: Z-L-Lys-ONp hydrochloride serves as a chromogenic substrate for bromelain activity assays. Bromelain, a protease enzyme, cleaves the peptide bond within Z-L-Lys-ONp hydrochloride, releasing the yellow-colored compound p-nitrophenol (pNP) []. The amount of pNP released is directly proportional to the bromelain activity and can be quantified spectrophotometrically at 410 nm. This method allows for a sensitive and quantitative assessment of bromelain activity in various samples.

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